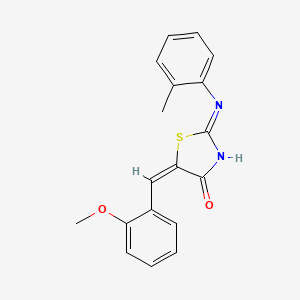
(E)-5-(2-methoxybenzylidene)-2-(o-tolylamino)thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-5-(2-methoxybenzylidene)-2-(o-tolylamino)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C18H16N2O2S and its molecular weight is 324.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-5-(2-methoxybenzylidene)-2-(o-tolylamino)thiazol-4(5H)-one, identified by its CAS number 380567-04-4, is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a complex molecular structure with the formula C18H16N2O2S and a molecular weight of 324.4 g/mol. The following sections will delve into its biological activities, including antioxidant, antimicrobial, and anticancer properties, supported by relevant data and case studies.
Chemical Structure
The molecular structure of this compound can be depicted as follows:
1. Antioxidant Activity
Recent studies have highlighted the antioxidant properties of thiazole derivatives. The compound has been evaluated for its ability to scavenge free radicals, which is essential for mitigating oxidative stress-related diseases.
- Case Study : In vitro assays demonstrated that this compound exhibited significant free radical scavenging activity. Its effectiveness was comparable to established antioxidants, suggesting its potential use in developing antioxidant therapies.
2. Antimicrobial Properties
The antimicrobial efficacy of this compound has also been investigated against various pathogens.
- Findings : In a study assessing its antibacterial activity, this compound showed notable inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated a strong potential for therapeutic applications in treating bacterial infections.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
3. Anticancer Activity
The anticancer potential of thiazole derivatives is a growing area of research. Preliminary studies suggest that this compound may induce apoptosis in cancer cells.
- Research Findings : In cell line studies, this compound demonstrated cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with the compound.
The biological activities of this compound are hypothesized to be mediated through several mechanisms:
- Free Radical Scavenging : The presence of methoxy and thiazole groups enhances electron donation capabilities, facilitating free radical neutralization.
- Enzyme Inhibition : It may inhibit specific enzymes involved in microbial growth and cancer cell proliferation.
Eigenschaften
IUPAC Name |
(5E)-5-[(2-methoxyphenyl)methylidene]-2-(2-methylphenyl)imino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-12-7-3-5-9-14(12)19-18-20-17(21)16(23-18)11-13-8-4-6-10-15(13)22-2/h3-11H,1-2H3,(H,19,20,21)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTXNMROYJOECE-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2NC(=O)C(=CC3=CC=CC=C3OC)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N=C2NC(=O)/C(=C\C3=CC=CC=C3OC)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














